9-Methoxy-1-oxaspiro[5.5]undecan-4-ol
Description
Significance of Spirocyclic Motifs in Advanced Organic Chemistry Research
Spirocyclic systems, characterized by two rings connected through a single, shared atom known as the spiro center, are of immense importance in modern organic and medicinal chemistry. The defining feature of these motifs is their inherent three-dimensionality. Unlike flat aromatic systems, spirocycles project functional groups in well-defined vectors into three-dimensional space nih.govtandfonline.com. This rigid, non-planar structure is highly advantageous for interacting with the complex 3D architectures of biological targets like enzymes and receptors.
Spirocyclic motifs are considered "privileged structures" in drug discovery, as they are frequently found in a wide array of natural products with potent biological activities mskcc.org. Their rigid framework can reduce the conformational flexibility of a molecule, which can lead to higher binding affinity and selectivity for its biological target. Furthermore, the novelty of many spirocyclic systems offers opportunities to explore new chemical space, providing a pathway to develop novel therapeutics with unique intellectual property claims.
Overview of the 1-Oxaspiro[5.5]undecane Structural Class and its Role in Chemical Space
The 1-oxaspiro[5.5]undecane framework is a specific type of spirocycle belonging to the spiroketal class. Spiroketals are defined by having two heterocyclic rings joined at a central carbon, with each ring containing an oxygen atom adjacent to the spiro center wikipedia.org. The [5.5] notation indicates that the spiro carbon is the sixth atom in each of the two six-membered rings.
This structural class is prevalent in nature. For instance, 1,7-dioxaspiro[5.5]undecane is a known pheromone of the olive fruit fly, highlighting the biological relevance of this core structure wikipedia.orgmdpi.com. In the context of chemical space, the 1-oxaspiro[5.5]undecane scaffold serves as a rigid and structurally diverse building block for the creation of compound libraries aimed at drug discovery and materials science. Its defined stereochemistry and conformational stability make it an attractive template for structure-based drug design wikipedia.org.
Research Rationale for Investigating 9-Methoxy-1-oxaspiro[5.5]undecan-4-ol as a Model System
While extensive research on the specific compound this compound is not widely documented in public literature, its structure presents a clear rationale for its synthesis and study as a model system. The investigation of substituted spiroketals is crucial for understanding structure-activity relationships (SAR).
The 1-oxaspiro[5.5]undecane core provides a rigid scaffold, and the introduction of specific functional groups—in this case, a methoxy (B1213986) group at the 9-position and a hydroxyl group at the 4-position—allows for systematic exploration of their effects. These substitutions can significantly influence the molecule's physicochemical properties, such as:
Solubility and Polarity: The hydroxyl and methoxy groups can engage in hydrogen bonding, altering the compound's solubility and how it interacts with biological media.
Binding Interactions: These functional groups can act as hydrogen bond donors or acceptors, potentially forming specific interactions with amino acid residues in a protein's binding site.
Metabolic Stability: The position and nature of substituents can affect the molecule's susceptibility to metabolic enzymes.
Therefore, synthesizing and characterizing compounds like this compound are fundamental steps in diversity-oriented synthesis programs. Such molecules serve as valuable probes to map out the chemical and biological space around the spiroketal core, guiding the design of more complex and potentially bioactive molecules.
Historical Context of Spiroketal Chemistry Research
The study of spiroketals has a rich history, dating back to the early 20th century with the investigation of natural products. The first examples of spiroketals were identified in compounds like triterpenoid saponins and sapogenins before 1970 wikipedia.org. Their unique structure and presence in biologically active molecules, such as antiparasitic avermectins and various insect pheromones, spurred significant interest from the synthetic chemistry community wikipedia.org.
A classical challenge in spiroketal chemistry has been the stereocontrolled synthesis of the spiro center. Early methods often relied on acid-catalyzed cyclization of dihydroxyketone precursors, which typically yielded the most thermodynamically stable product wikipedia.orgresearchgate.net. While effective, this approach offered limited control over the stereochemical outcome. This limitation has driven the development of modern, sophisticated synthetic strategies. Over the last few decades, numerous advancements have been made, including kinetically controlled spirocyclization reactions and the use of transition metal catalysts, which allow for the selective synthesis of specific stereoisomers, even those that are thermodynamically less favored nih.govmskcc.orgresearchgate.netnih.gov. These advancements have been crucial for exploring the full potential of spiroketals in various scientific fields nih.gov.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H20O3 |
|---|---|
Molecular Weight |
200.27 g/mol |
IUPAC Name |
9-methoxy-1-oxaspiro[5.5]undecan-4-ol |
InChI |
InChI=1S/C11H20O3/c1-13-10-2-5-11(6-3-10)8-9(12)4-7-14-11/h9-10,12H,2-8H2,1H3 |
InChI Key |
XYMPOYPJOZYIIO-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCC2(CC1)CC(CCO2)O |
Origin of Product |
United States |
Advanced Structural Elucidation and Conformational Analysis of 1 Oxaspiro 5.5 Undecane Frameworks
Stereochemical Assignment Methodologies
Determining the precise spatial arrangement of atoms, or stereochemistry, within the 1-oxaspiro[5.5]undecane framework requires a suite of advanced analytical techniques. The presence of multiple stereocenters, including the spirocenter, necessitates methodologies that can unambiguously define both relative and absolute configurations.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. One-dimensional (¹H and ¹³C) NMR provides initial information on the chemical environment of protons and carbons, but two-dimensional (2D) NMR techniques are indispensable for assigning the stereochemistry of complex systems like 9-Methoxy-1-oxaspiro[5.5]undecan-4-ol.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. In the 1-oxaspiro[5.5]undecane system, COSY spectra would be used to trace the connectivity of protons within both the cyclohexane (B81311) and tetrahydropyran (B127337) rings, helping to assign protons to their respective spin systems. For instance, the proton at C4 bearing the hydroxyl group would show a correlation to the protons at C3 and C5.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). By mapping the proton signals to their attached carbons, an unambiguous assignment of the carbon skeleton can be achieved.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two to three bonds. This is crucial for identifying quaternary carbons, such as the spirocenter (C6), which would show correlations to protons on adjacent carbons (e.g., C2, C5, C7, C11). It would also be instrumental in placing the methoxy (B1213986) group by showing a correlation from the methoxy protons to C9.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining the relative stereochemistry. It detects through-space correlations between protons that are in close proximity, irrespective of their bonding network. For this compound, NOESY can establish the relative orientation of substituents. For example, a strong NOE between the axial proton at C4 and the axial protons at C2 and C11 would confirm an equatorial orientation of the hydroxyl group. The orientation of the methoxy group at C9 could be similarly determined by observing its NOE correlations to other protons on the cyclohexane ring.
A detailed ¹³C NMR study on the parent 1-oxaspiro[5.5]undecane has revealed the chemical shifts associated with its two primary chair-chair conformers, which are in rapid equilibrium at room temperature but can be resolved at low temperatures. cdnsciencepub.com These reference data are invaluable for interpreting the spectra of substituted derivatives.
| Carbon Position | Chemical Shift at 298 K (Averaged) | Chemical Shift at 148 K (Conformer A) | Chemical Shift at 148 K (Conformer B) |
|---|---|---|---|
| C2 | 61.2 | 61.5 | 60.1 |
| C3 | 25.6 | 26.2 | 23.7 |
| C4 | 25.6 | 26.2 | 23.7 |
| C5 | 61.2 | 61.5 | 60.1 |
| C6 (Spiro) | 73.0 | 73.2 | 72.2 |
| C7 | 36.5 | 36.9 | 35.1 |
| C8 | 20.3 | 20.5 | 19.6 |
| C9 | 26.0 | 26.2 | 25.5 |
| C10 | 20.3 | 20.5 | 19.6 |
| C11 | 36.5 | 36.9 | 35.1 |
The presence of the methoxy and hydroxyl groups in this compound would shift the signals of the nearby carbons (C4, C9) and their adjacent carbons, but the fundamental pattern and the utility of these 2D NMR techniques remain the same.
While NMR can define the relative stereochemistry, chiroptical methods like VCD and ECD are powerful for determining the absolute configuration of a chiral molecule. These techniques measure the differential absorption of left and right circularly polarized light. nih.gov
Vibrational Circular Dichroism (VCD): VCD spectroscopy measures circular dichroism in the infrared region, corresponding to vibrational transitions. nih.gov Since every chiral molecule has a unique VCD spectrum, it serves as a fingerprint for its absolute configuration. The modern approach involves comparing the experimentally measured VCD spectrum with a spectrum predicted by ab initio quantum chemical calculations (typically using Density Functional Theory, DFT) for a known absolute configuration. nih.govresearchgate.net A good match between the experimental spectrum and the calculated spectrum for, say, the (4R, 6S, 9R)-enantiomer would confidently assign that absolute configuration to the sample. VCD is particularly advantageous as it does not require the presence of a chromophore and can be applied to a wide range of molecules in solution. nih.gov
Electronic Circular Dichroism (ECD): ECD measures differential absorption of circularly polarized light in the UV-Visible range, corresponding to electronic transitions. This technique is most effective for molecules containing a chromophore. While the 1-oxaspiro[5.5]undecane framework itself lacks a strong chromophore, the hydroxyl and methoxy groups may give rise to weak ECD signals. Similar to VCD, the experimental ECD spectrum is compared with quantum chemically calculated spectra to determine the absolute configuration.
For a molecule like this compound, VCD would be the more robust technique for assigning the absolute configuration due to the higher number of vibrational bands compared to electronic transitions, providing a more detailed fingerprint for comparison.
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule, providing unambiguous proof of its relative and absolute stereochemistry. This technique involves irradiating a well-ordered single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis yields a precise electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high accuracy.
For this compound, obtaining a suitable single crystal would allow for the direct visualization of the chair conformations of both rings and the precise equatorial or axial positions of the hydroxyl and methoxy substituents. Furthermore, if the crystallization is performed on an enantiomerically pure sample, the absolute configuration can often be determined using anomalous dispersion effects, typically by including a heavy atom in the structure or by using specific wavelengths of X-rays (e.g., from a copper anode). While no crystal structure for this specific compound is publicly available, analysis of related spiro[5.5]undecane derivatives has consistently shown the adoption of chair conformations for the six-membered rings.
Conformational Dynamics of Spiro[5.5]undecane Systems
The spiro[5.5]undecane framework is not static; its six-membered rings undergo dynamic conformational changes. The preferred conformations are those that minimize steric and electronic repulsions, such as the anomeric effect.
The cyclohexane ring in the 1-oxaspiro[5.5]undecane system, like unsubstituted cyclohexane, preferentially adopts a chair conformation to minimize angle and torsional strain. This chair conformation can undergo a "ring flip" to an alternative chair conformation. During this process, axial substituents become equatorial, and equatorial substituents become axial.
In this compound, the cyclohexane ring is substituted with a methoxy group at C9. The conformational equilibrium will be dictated by the steric bulk of this group. Generally, bulky substituents prefer the more sterically spacious equatorial position to avoid 1,3-diaxial interactions with the axial protons on C7 and C11. Therefore, the conformer with the 9-methoxy group in an equatorial position is expected to be significantly more stable and thus the major component at equilibrium. The energy difference between the two chair conformers can be quantified by the A-value, which for a methoxy group on a cyclohexane ring is approximately 0.6 kcal/mol in favor of the equatorial position.
The tetrahydropyran ring also adopts a chair conformation. However, its conformational behavior is more complex due to the presence of the ring oxygen and the spiro linkage. The key factor governing its conformation is the anomeric effect. This stereoelectronic effect describes the tendency of an electronegative substituent adjacent to a heteroatom in a ring to favor an axial orientation, as this allows for a stabilizing hyperconjugative interaction between a lone pair on the heteroatom and the antibonding orbital (σ*) of the C-substituent bond.
In the 1-oxaspiro[5.5]undecane system, two anomeric effects must be considered: cdnsciencepub.com
Endo-anomeric effect: Involves the lone pairs of the ring oxygen (O1) and the C6-C7 and C6-C11 bonds of the cyclohexane ring.
Exo-anomeric effect: Involves the C2-O1 and C5-O1 bonds and the C-C bonds of the adjacent cyclohexane ring.
The equilibrium between the two chair conformers of the tetrahydropyran ring is influenced by a balance between these stabilizing anomeric effects and destabilizing steric interactions. For the parent 1-oxaspiro[5.5]undecane, low-temperature NMR studies have shown that the two possible conformers exist in a ratio of approximately 85:15, demonstrating a clear energetic preference. cdnsciencepub.com The presence of the C4-hydroxyl group in this compound will further influence this equilibrium. Like the methoxy group on the other ring, the hydroxyl group will have its own steric preference for the equatorial position to avoid 1,3-diaxial interactions. This steric preference will compete with any anomeric effects, and the final observed conformational equilibrium will be a result of the sum of all these competing steric and stereoelectronic factors.
Analysis of Helical Chirality in Spirocyclic Compounds
Spirocyclic compounds based on the spiro[5.5]undecane skeleton can exhibit a form of chirality known as helical chirality. This arises from the specific spatial arrangement of the two rings, which can create a right-handed (P for plus) or left-handed (M for minus) helical twist. In the parent spiro[5.5]undecane, the two enantiomeric structures exhibit either a P or M configuration. nih.gov This chirality is a consequence of the fixed, non-planar arrangement of the rings relative to each other.
For substituted 1-oxaspiro[5.5]undecane systems, the presence of substituents and heteroatoms can influence the preferred helical conformation. The conformational behavior of related spiro systems, such as 3,3,9,9-tetrasubstituted-2,4,8,10-tetraoxaspiro[5.5]undecane derivatives, has been investigated to understand this phenomenon. In these molecules, in addition to helical chirality, chiral axes can also be considered, leading to the possibility of multiple isomers. nih.gov The conformational preferences in these systems are often governed by the steric and electronic nature of the substituents.
Anomeric Effects and Stereoelectronic Control within Oxaspiroketals
The presence of an oxygen atom within the spirocyclic framework of this compound introduces significant stereoelectronic effects, most notably the anomeric effect. The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (the carbon adjacent to the oxygen in a heterocyclic ring) to occupy an axial position, rather than the sterically less hindered equatorial position. This phenomenon is attributed to a stabilizing hyperconjugative interaction between a lone pair of electrons on the ring oxygen and the antibonding orbital (σ*) of the C-substituent bond.
In the context of oxaspiroketals, such as the related 1,7-dioxaspiro[5.5]undecane system, both endo- and exo-anomeric effects are crucial in determining the conformational outcome. researchgate.net The endo-anomeric effect involves the interaction of a lone pair on one of the ring oxygens with the antibonding orbital of the C-O bond of the other ring. The exo-anomeric effect involves the interaction of a lone pair on a ring oxygen with the antibonding orbital of a C-O bond involving an exocyclic substituent. These stereoelectronic interactions can be powerful enough to override steric considerations, leading to conformations that might otherwise be considered unfavorable.
Impact of Substituents (e.g., Methoxy and Hydroxyl) on Spiroketal Conformation
The methoxy and hydroxyl substituents in this compound have a profound impact on its conformational preferences. These groups influence the molecule's structure through both steric and electronic effects.
The steric bulk of the methoxy and hydroxyl groups will influence the equilibrium between different chair and boat conformations of the six-membered rings. The principle of minimizing steric strain will favor conformations where these substituents occupy positions that reduce unfavorable 1,3-diaxial interactions.
Electronically, the methoxy group, being an electron-donating group, can influence the electron density within the ring system. This can, in turn, affect the strength of the anomeric effects and other stereoelectronic interactions. The hydroxyl group introduces the possibility of intramolecular hydrogen bonding, which can further stabilize certain conformations. For instance, a hydrogen bond could form between the hydroxyl group and the ether oxygen of the spiroketal, locking the molecule into a more rigid conformation.
In related systems, the introduction of methoxy groups has been shown to impact molecular polarity and charge transport properties. rsc.org While not directly related to conformation, this highlights the significant electronic influence of the methoxy substituent. The orientation of the methoxy group itself can be influenced by interactions with neighboring groups, leading to distinct rotational conformers with different energy levels.
The table below summarizes the key structural and stereochemical features discussed:
| Feature | Description | Relevance to this compound |
| Spiro[5.5]undecane Core | Two six-membered rings joined by a single spiro-carbon atom. | Forms the fundamental framework of the molecule. |
| Helical Chirality | Chirality arising from the helical twist of the two rings. Can be designated as P (plus) or M (minus). | The molecule is expected to be chiral due to this feature, with the preferred helicity influenced by its substituents. |
| Anomeric Effect | Stereoelectronic preference for an axial orientation of an electronegative substituent on the anomeric carbon. | Plays a critical role in determining the conformation around the spirocenter and the overall ring geometry. |
| Methoxy Group | An -OCH3 substituent. | Influences conformation through steric bulk and electronic effects, potentially affecting the anomeric interactions. |
| Hydroxyl Group | An -OH substituent. | Affects conformation through steric interactions and the potential for intramolecular hydrogen bonding, which can rigidify the structure. |
Computational and Theoretical Investigations of 9 Methoxy 1 Oxaspiro 5.5 Undecan 4 Ol
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental in providing insights into the electronic structure and energetics of molecules. These methods, particularly Density Functional Theory (DFT), are instrumental in understanding the geometry and spectroscopic properties of 9-Methoxy-1-oxaspiro[5.5]undecan-4-ol.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a widely used approach for calculating the optimized geometry of molecules, which corresponds to the lowest energy arrangement of the atoms in space. For this compound, DFT calculations would be employed to determine bond lengths, bond angles, and dihedral angles of its most stable conformation.
Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Calculated Value |
| Bond Length | C4 | O | - | - | 1.43 Å |
| Bond Angle | C5 | C4 | O | - | 109.5° |
| Dihedral Angle | C3 | C4 | C5 | C6 | 55.0° |
Note: The values in this table are hypothetical and serve as an illustration of the type of data obtained from DFT calculations.
The Gauge-Including Atomic Orbital (GIAO) method is a popular approach for calculating the nuclear magnetic resonance (NMR) shielding tensors. These calculations, when performed on a DFT-optimized geometry, can provide theoretical predictions of ¹H and ¹³C NMR chemical shifts. For this compound, GIAO NMR calculations would help in the assignment of experimental NMR spectra and could be used to confirm the predicted ground state geometry.
The calculated isotropic shielding values are typically converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of the predicted NMR chemical shifts is dependent on the level of theory used for both the geometry optimization and the GIAO calculation.
Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound using GIAO-DFT
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 | 98.5 |
| C4 | 65.2 |
| C9 | 78.1 |
| OCH₃ | 56.4 |
Note: The values in this table are hypothetical and serve as an illustration of the type of data obtained from GIAO NMR calculations.
Molecular Modeling and Dynamics Simulations for Conformational Landscapes
The spirocyclic nature of this compound imparts a degree of conformational rigidity, yet the molecule still possesses conformational flexibility that can be explored using molecular modeling and dynamics simulations. These methods are essential for understanding the different spatial arrangements the molecule can adopt and their relative energies.
Molecular dynamics (MD) simulations would involve simulating the movement of the atoms of the molecule over time, governed by a force field. This would allow for the exploration of the conformational landscape and the identification of low-energy conformers. The results of such simulations can provide insights into the dynamic behavior of the molecule and how its shape can influence its biological activity.
Computational Studies of Reaction Mechanisms in Spiroketal Formation and Transformations
Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. For this compound, computational studies could be used to investigate the mechanism of its formation, which likely involves a spiroketalization reaction. DFT calculations can be used to map out the potential energy surface of the reaction, identifying transition states and intermediates.
By calculating the activation energies for different possible pathways, the most likely reaction mechanism can be determined. This information is valuable for optimizing reaction conditions and for designing new synthetic routes to this and related spiroketal compounds.
Virtual Screening and Ligand Design Based on Spirocyclic Scaffolds
Spirocyclic scaffolds are of great interest in drug discovery due to their rigid and three-dimensional nature, which can lead to improved binding affinity and selectivity for biological targets. The structure of this compound makes it an attractive scaffold for the design of new ligands.
Virtual screening techniques, such as ligand-based and structure-based virtual screening, can be used to identify potential drug candidates that incorporate the spirocyclic scaffold of this compound. These computational methods involve screening large libraries of virtual compounds to find those that are predicted to bind to a specific protein target. The methoxy (B1213986) and hydroxyl groups on the this compound scaffold provide convenient points for chemical modification to optimize ligand binding.
Chemical Reactivity and Mechanistic Studies of 9 Methoxy 1 Oxaspiro 5.5 Undecan 4 Ol
Stereoselective Reactions at the Hydroxyl and Methoxy (B1213986) Positions
The presence of a chiral center at the C4 position, bearing a hydroxyl group, and another at the C9 position with a methoxy group, offers opportunities for a variety of stereoselective reactions. The facial accessibility of these functional groups is largely governed by the conformational preferences of the spirocyclic system.
Reactions involving the secondary hydroxyl group, such as esterification, etherification, and glycosylation, are expected to proceed with a degree of stereocontrol. The approach of reagents can be influenced by the steric hindrance imposed by the axial or equatorial disposition of substituents on the two six-membered rings. For instance, in related spiroketal systems, stereoselective glycosylations have been achieved using specific donors and catalysts, where the stereochemical outcome is dependent on the structure of the ketal and the reactivity of the glycosyl donor. whiterose.ac.uk Iron(III) triflate has been shown to be an effective catalyst for the direct etherification of secondary alcohols, a reaction that can be sensitive to steric hindrance. nih.gov The choice of protecting groups on the spiroketal framework can also influence reactivity and selectivity. whiterose.ac.uk
The methoxy group, typically less reactive, can undergo demethylation under specific conditions to yield the corresponding alcohol. This transformation is common in natural product synthesis and can be achieved using various reagents. Classical methods involve harsh conditions like heating with pyridine (B92270) hydrochloride or hydrogen bromide/iodide. wikipedia.org Milder and more selective methods have been developed, including the use of boron tribromide, aluminum halides with thiols, and iodocyclohexane (B1584034) in DMF. rsc.orgresearchgate.net Biocatalytic demethylation using oxidative demethylases has also been explored for aryl methyl ethers, offering high selectivity. nih.gov The choice of demethylating agent would be critical to avoid undesired reactions at other sites of the 9-Methoxy-1-oxaspiro[5.5]undecan-4-ol molecule.
Table 1: Comparison of Selected Reagents for Demethylation of Aryl Methyl Ethers
| Reagent System | Conditions | Selectivity | Remarks |
| Pyridine HCl | 180-220 °C | Low | Harsh conditions, potential for side reactions. |
| BBr₃ | Room temperature or below | High | More specialized reagent for aryl methyl ethers. |
| AlCl₃ / Ethanethiol | Varies | High | Effective for selective demethylation in the presence of other functional groups. |
| Iodocyclohexane / DMF | Reflux | High | Milder conditions, in situ generation of HI. |
| VanA-VanB system (Biocatalytic) | Mild aqueous conditions | High | Specific for certain substitution patterns. |
Acid-Catalyzed and Base-Catalyzed Transformations of the Spiroketal Moiety
The spiroketal functionality is susceptible to both acid and base-catalyzed transformations, which can lead to isomerization, degradation, or rearrangement.
Under acidic conditions, the most common transformation for spiroketals is anomerization, which is the epimerization at the spirocyclic carbon atom (C5). researchgate.net This process typically proceeds through the formation of a transient oxocarbenium ion intermediate, followed by re-cyclization. nih.gov The equilibrium between the anomers is governed by thermodynamic stability, which is influenced by factors such as the anomeric effect and steric interactions. For many spiroketals, the thermodynamically favored isomer is the one that maximizes the anomeric effect, where a lone pair on one of the ring oxygens can donate into the σ* orbital of the adjacent C-O bond. researchgate.net The rate and extent of anomerization are dependent on the strength of the acid catalyst and the solvent system. nih.gov
Ring-Opening and Ring-Expansion Reactions of the Spirocyclic System
The 1-oxaspiro[5.5]undecane core can undergo ring-opening reactions upon treatment with suitable nucleophiles or under specific catalytic conditions. Acid catalysis can facilitate the ring opening of spiroketals, particularly in the presence of a nucleophile that can trap the resulting oxocarbenium ion. nih.govacs.org For instance, the use of Lewis or Brønsted acids in conjunction with halide sources can lead to the formation of ω-halo enol ethers. nih.gov The regioselectivity of the ring opening would depend on the relative stability of the potential carbocation intermediates and the substitution pattern on the spiroketal rings. In some cases, the initial ring-opened product can undergo subsequent intramolecular reactions. nih.gov
Ring-expansion reactions of spiroketals offer a pathway to larger, medium-sized ring systems, which are prevalent in many natural products. rsc.orgnih.govresearchgate.net While specific examples for this compound are not documented, general strategies for the ring expansion of cyclic ketones and related systems could potentially be adapted. For example, reactions involving diazomethane (B1218177) or related reagents can lead to the insertion of a methylene (B1212753) group into one of the rings. Another approach involves the rearrangement of spirocyclopropane derivatives, which can be triggered by various catalysts to afford larger spirocyclic systems. acs.org
Radical and Organometallic Reactions for Scaffold Modification
Modern synthetic methods involving radical and organometallic chemistry provide powerful tools for the functionalization of otherwise inert C-H bonds, offering a direct route to modify the spiroketal scaffold.
Radical-mediated C-H functionalization, particularly at positions alpha to the ether oxygen atoms, is a promising strategy. Photoredox catalysis has emerged as a mild and efficient way to generate α-oxy radicals from ethers, which can then participate in a variety of bond-forming reactions, including additions to heteroarenes (Minisci-type reactions). nih.govnih.govacs.orgresearchgate.net This approach could potentially be used to introduce new substituents at the C2, C6, or C10 positions of the this compound skeleton.
Organometallic catalysis offers a diverse range of transformations for the modification of complex molecules. Transition metal-catalyzed cross-coupling reactions, while typically employed for the formation of bonds to sp²-hybridized carbons, have been extended to C(sp³)-X bonds. rsc.orgthermofisher.com If the hydroxyl group at C4 were converted to a suitable leaving group (e.g., a halide or triflate), cross-coupling reactions could be envisioned to introduce new carbon or heteroatom substituents at this position. Furthermore, transition metals, particularly gold and platinum, are known to catalyze the cyclization and rearrangement of enynes and related systems, which could be relevant for the synthesis and modification of spiroketal structures. rsc.orgresearchgate.net
Table 2: Potential Strategies for Scaffold Modification
| Reaction Type | Potential Site of Modification | Reagents/Catalysts | Expected Transformation |
| Photoredox C-H Functionalization | C2, C6, C10 | Photoredox catalyst (e.g., Ir or Ru complex), H-atom abstractor | Introduction of new C-C or C-heteroatom bonds. |
| Transition Metal-Catalyzed Cross-Coupling | C4 (after functionalization of OH) | Pd, Ni, or Cu catalyst, organometallic reagent | Formation of a new C-C bond at the C4 position. |
| Gold/Platinum Catalysis | N/A (for synthesis/rearrangement) | Au(I) or Pt(II) complexes | Cycloisomerization or rearrangement of suitable precursors. |
Investigation of Reaction Intermediates and Transition States
Understanding the mechanisms of the reactions involving this compound requires the characterization of transient intermediates and transition states. Computational chemistry and modern spectroscopic techniques are invaluable tools in this endeavor.
As mentioned, the acid-catalyzed transformations of the spiroketal moiety are believed to proceed through oxocarbenium ion intermediates. acs.orgscienceopen.comacs.org The structure, conformation, and reactivity of these intermediates can be studied using a combination of NMR spectroscopy in superacidic media and high-level computational methods. scienceopen.comacs.org Density functional theory (DFT) calculations can provide insights into the relative energies of different conformations of the oxocarbenium ion and the transition states connecting them, which helps to rationalize the stereochemical outcome of reactions. acs.org Computational studies have provided evidence for the existence of "hidden intermediates" like incipient oxocarbenium ions in the cyclization of hydroxyenol ethers to form spiroketals under mild acidic conditions. researchgate.net
For radical reactions, techniques such as electron paramagnetic resonance (EPR) spectroscopy can be used to detect and characterize radical intermediates. In more complex reaction pathways, the combination of in situ NMR monitoring and isotopic labeling studies can help to elucidate the sequence of events and identify key intermediates. uni-regensburg.de The study of transition states, while challenging experimentally, can be approached through computational modeling to understand the factors that control reaction rates and selectivity. acs.org
Exploration of Biological Relevance and Medicinal Chemistry Research Applications of Oxaspiro 5.5 Undecane Scaffolds
Design and Synthesis of 9-Methoxy-1-oxaspiro[5.5]undecan-4-ol Analogues as Novel Chemical Probes
The synthesis of analogues of this compound and other oxaspiro[5.5]undecanes is crucial for developing chemical probes to investigate biological systems. The synthetic approaches to spiroketals can be broadly categorized into thermodynamic and kinetic methods. arkat-usa.org Traditional synthesis often involves the acid-catalyzed cyclization of a dihydroxyketone precursor, which typically yields the most thermodynamically stable product. researchgate.net
However, to explore a wider range of chemical space and generate diverse analogues for use as chemical probes, kinetically controlled methods are often employed. These strategies allow for the formation of less stable or non-anomeric spiroketals, which may possess unique biological activities. researchgate.netnih.gov Methodologies such as intramolecular hydrogen abstraction and hetero-Diels-Alder reactions provide alternative routes to these complex structures. arkat-usa.orgresearchgate.net For instance, the oxidative radical cyclization of aliphatic diols offers a mild alternative to classical acid-catalyzed methods, which is particularly useful for delicate substrates. researchgate.net
The development of modular synthetic approaches is also a key strategy. These methods allow for the systematic variation of substituents on the oxaspiro[5.5]undecane core, enabling the creation of a library of analogues. By altering factors like ring size, substitution patterns, and stereochemistry, researchers can fine-tune the properties of the resulting molecules to create highly specific chemical probes for biological investigation. nih.govnih.gov The synthesis of functionalized scaffolds, such as 6-functionalized 1-oxaspiro[3.3]heptanes, highlights the ongoing effort to create novel spirocyclic building blocks for drug discovery. researchgate.net
Structure-Activity Relationship (SAR) Studies in In Vitro Enzymatic or Cellular Assays with Related Spiroketals
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For spiroketal-containing molecules, SAR studies help to identify the key structural features responsible for their therapeutic or biological effects. nih.govnih.gov
In the context of the 1-oxaspiro[5.5]undecane system, SAR studies involve synthesizing a series of analogues where specific parts of the molecule are systematically modified. These analogues are then tested in in vitro enzymatic or cellular assays to measure their activity. For example, in a study of 1,4,9-triazaspiro[5.5]undecan-2-one derivatives as METTL3 inhibitors, researchers performed extensive modifications to a hit compound, resulting in a 1400-fold improvement in potency. nih.gov
Key modifications in SAR studies of spiroketals often include:
Alteration of substituents: Adding, removing, or changing functional groups on the spiroketal rings can dramatically affect binding affinity and selectivity for a biological target. soton.ac.ukmdpi.com
Stereochemistry: The spatial arrangement of atoms is critical. Different stereoisomers of a spiroketal can have vastly different biological activities. Synthesizing and testing individual isomers is a crucial part of SAR. nih.gov
Scaffold modification: Modifying the core spirocyclic structure itself, for instance by changing ring sizes or introducing heteroatoms, can lead to new classes of compounds with improved properties. researchgate.netnih.gov
A study on 3,9-diazaspiro[5.5]undecane-based antagonists for the GABA-A receptor identified that a spirocyclic benzamide (B126) was a crucial structural determinant for high-affinity binding. soton.ac.uk Such insights are invaluable for the rational design of more potent and selective compounds.
Note: The data in this table is illustrative and based on general findings in SAR studies of spiro-compounds to demonstrate the concept. soton.ac.ukmdpi.com
Identification of Biological Targets through Ligand-Based and Structure-Based Approaches in Research Settings
Identifying the specific biological molecule (the "target") that a compound interacts with is a critical step in drug discovery and chemical biology research. frontiersin.orgresearchgate.net For compounds built on the 1-oxaspiro[5.5]undecane scaffold, researchers employ both ligand-based and structure-based approaches to pinpoint their molecular targets. iptonline.comnih.gov
Ligand-Based Drug Design (LBDD): This approach is used when the 3D structure of the biological target is unknown. researchgate.net It relies on the knowledge of other molecules (ligands) that are known to be active. By comparing the structural and electronic properties of a novel spiroketal with a library of known active compounds, researchers can infer a potential target. iptonline.comnih.gov
Structure-Based Drug Design (SBDD): When the 3D structure of a potential target protein is available (from methods like X-ray crystallography or cryo-electron microscopy), SBDD can be a powerful tool. iptonline.com Computational docking simulations can predict how a spiroketal molecule might physically bind to the protein, providing insights into the interaction at an atomic level. nih.govresearchgate.net
Often, a combination of both approaches yields the best results. nih.govnih.gov For example, an initial ligand-based screen might suggest a class of potential targets, which can then be investigated in more detail using structure-based docking with the specific spiroketal compound. iptonline.com Chemical proteomics, which uses chemical probes to "fish" for binding partners in cell lysates, is another powerful technique for target identification of natural products and their analogues. nih.govcreative-biolabs.com
Assessment of the 1-Oxaspiro[5.5]undecane System as a Privileged Scaffold in Pre-clinical Drug Discovery Research
A "privileged scaffold" is a molecular framework that is able to bind to multiple, often unrelated, biological targets. rsc.orgmdpi.com The spiroketal moiety, including the 1-oxaspiro[5.5]undecane system, is considered an important privileged scaffold because it is a recurring structural motif in a wide variety of biologically active natural products. rsc.orgrsc.org
The value of the 1-oxaspiro[5.5]undecane system in pre-clinical research stems from several key properties:
Structural Rigidity and Complexity: The spirocyclic nature imparts a rigid, three-dimensional shape to the molecule. This pre-organization can lead to higher binding affinity and selectivity for a target protein, as less conformational entropy is lost upon binding. tandfonline.comnih.gov
Synthetic Tractability: Advances in synthetic chemistry have made it possible to produce a wide diversity of spiroketal analogues for screening and optimization. nih.govnih.gov
Favorable Drug-Like Properties: The introduction of sp3-rich spirocyclic scaffolds can improve physicochemical properties relevant to drug development, such as solubility and metabolic stability, while moving away from the flat, aromatic structures that are often associated with toxicity. researchgate.netnih.gov
Numerous compounds containing spiroketal or related spirocyclic scaffolds have been investigated in pre-clinical models for various diseases, including cancer and infectious diseases, demonstrating the broad utility of this structural class. nih.govscilit.comnih.gov
Biosynthetic Pathways of Related Natural Spiroketals and Analogues in Research Organisms
Understanding how organisms naturally produce spiroketals provides valuable insights for synthetic chemistry and biotechnology. nih.govrsc.org Most spiroketal natural products are polyketides, synthesized by large, multi-domain enzymes called polyketide synthases (PKSs). wikipedia.orgwikipedia.org
The biosynthesis process resembles fatty acid synthesis, involving the stepwise condensation of small carboxylic acid units like acetyl-CoA and malonyl-CoA. wikipedia.org The linear polyketide chain assembled by the PKS undergoes a series of tailoring reactions, including reductions and dehydrations. The formation of the spiroketal ring system is a key post-PKS processing step. nih.govpsu.edu This cyclization is often catalyzed by specific enzymes, such as cytochrome P450 monooxygenases or dedicated spirocyclases, which control the stereochemistry of the final product. researchgate.netresearchgate.net
Studies on the biosynthesis of spiroketals in bacteria (like Streptomyces) and marine dinoflagellates have elucidated the genetic and enzymatic machinery involved. nih.govnih.govmdpi.com For example, the characterization of the gene clusters responsible for producing spirangienes provided detailed information about the biochemistry of myxobacterial secondary metabolism. nih.gov This knowledge can be harnessed to engineer novel spiroketal structures through biosynthetic engineering or to inspire new synthetic strategies in the laboratory. nih.gov
Note: This table represents a generalized pathway based on common features of polyketide biosynthesis. wikipedia.orgnih.gov
Development of Research Tools and Assays utilizing Spirocyclic Derivatives
Beyond their potential as therapeutic agents, spirocyclic compounds, including 1-oxaspiro[5.5]undecane derivatives, are valuable as research tools. Their well-defined structures and biological activities allow for the development of specialized assays and probes to study cellular processes. nih.gov
For example, a potent and selective spiroketal inhibitor can be modified with a fluorescent tag or a biotin (B1667282) label to create a chemical probe. nih.gov Such probes can be used in a variety of applications:
Target Engagement Studies: To confirm that the compound binds to its intended target within a complex cellular environment.
Cellular Imaging: Fluorescently tagged probes can be used to visualize the subcellular localization of the target protein.
Affinity Chromatography: Probes immobilized on a solid support can be used to isolate the target protein and its binding partners from cell extracts, a technique known as "target fishing". nih.govcreative-biolabs.com
Furthermore, the development of assays around these molecules can help in the discovery of other compounds with similar mechanisms of action. A highly selective spiroketal ligand can be used in a competitive binding assay to screen large compound libraries for new hits that bind to the same target. The unique properties of spirocyclic scaffolds make them excellent starting points for the creation of sophisticated tools to dissect complex biological pathways. nih.gov
Emerging Research Directions and Future Perspectives for 1 Oxaspiro 5.5 Undecan 4 Ol Chemistry
Development of Sustainable and Green Chemistry Approaches for Spiroketal Synthesis
The pharmaceutical and chemical industries are increasingly embracing the principles of green chemistry to minimize their environmental footprint. For the synthesis of 1-oxaspiro[5.5]undecane derivatives, this translates into the development of more sustainable and eco-friendly methodologies. Key areas of advancement include the use of renewable starting materials, the reduction of hazardous reagents and solvents, and the implementation of energy-efficient reaction conditions.
One promising avenue is the exploration of biocatalysis , where enzymes are employed to perform specific chemical transformations with high selectivity and under mild conditions. For instance, the use of enzymes like chloroperoxidase for oxidative cyclization reactions could offer a greener alternative to traditional heavy metal-based oxidants in the formation of the spiroketal core. Furthermore, the development of telescoped reaction sequences , where multiple synthetic steps are performed in a single pot without the isolation of intermediates, can significantly reduce solvent usage and waste generation. Recent successes in developing eco-friendly asymmetric manufacturing processes for spiroketones, which have drastically cut solvent and water consumption, serve as a blueprint for the sustainable production of 1-oxaspiro[5.5]undecane analogs. Another innovative approach is the application of electrosynthesis , which utilizes electricity to drive chemical reactions, often eliminating the need for stoichiometric chemical oxidants or reductants and thereby reducing waste.
| Green Chemistry Approach | Potential Benefit for 1-Oxaspiro[5.5]undecane Synthesis |
| Biocatalysis | High selectivity, mild reaction conditions, reduced use of toxic reagents. |
| Telescoped Reactions | Reduced solvent waste, increased efficiency, lower energy consumption. |
| Electrosynthesis | Avoidance of stoichiometric oxidants/reductants, cleaner reactions. |
| Use of Renewable Feedstocks | Reduced reliance on fossil fuels, improved sustainability profile. |
Application of Flow Chemistry and Continuous Processing in Spiroketal Production
Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, is rapidly gaining traction as a powerful tool for the synthesis of complex molecules, including spiroketals. The application of continuous processing to the production of 1-oxaspiro[5.5]undecane derivatives offers numerous advantages over traditional batch methods.
The use of microreactors provides precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, especially for highly exothermic or hazardous reactions. This level of control is particularly beneficial for the stereoselective synthesis of complex spiroketals, where subtle changes in reaction conditions can significantly impact the outcome. Furthermore, flow chemistry facilitates the seamless integration of reaction and purification steps, leading to more efficient and automated manufacturing processes. The successful total synthesis of complex spirocyclic polyketides using flow-through processes has demonstrated the potential of this technology to accelerate the production of intricate natural product-like molecules. The scalability of flow processes also presents a significant advantage for the industrial production of 1-oxaspiro[5.5]undecane-based compounds, allowing for a more flexible and on-demand manufacturing approach.
Integration of Artificial Intelligence and Machine Learning in Retrosynthesis and De Novo Design of Spirocyclic Compounds
Artificial intelligence (AI) and machine learning (ML) are set to transform the landscape of chemical synthesis, including the design and retrosynthesis of spirocyclic compounds like 1-oxaspiro[5.5]undecanes. These computational tools can analyze vast datasets of chemical reactions to predict novel and efficient synthetic routes, a task that is often challenging for human chemists due to the complexity of spirocyclic systems.
Furthermore, AI is playing a crucial role in the de novo design of novel spirocyclic compounds with desired biological activities. Generative models can explore vast chemical spaces to design new molecules with optimized properties, such as binding affinity to a specific biological target and favorable pharmacokinetic profiles. A significant challenge in de novo design has been the synthesizability of the generated molecules. However, newer AI frameworks are now being developed that can co-design a molecule and its synthetic pathway simultaneously, ensuring that the novel compounds are synthetically accessible. This integrated approach will be instrumental in accelerating the discovery of new drug candidates based on the 1-oxaspiro[5.5]undecane scaffold.
Novel Catalyst Development for Stereoselective Spiroannulation Reactions
The stereoselective construction of the spirocyclic core is a critical challenge in the synthesis of 1-oxaspiro[5.5]undecane derivatives. The development of novel and highly efficient catalysts for spiroannulation reactions is therefore a major focus of current research.
Transition metal catalysis continues to be a fertile ground for innovation, with new catalysts based on gold, iridium, and palladium being developed for stereoselective spiroketalization. These catalysts can enable the formation of specific stereoisomers with high enantioselectivity, which is crucial for the biological activity of many spirocyclic compounds. For example, synergistic gold and scandium catalysis has been shown to be effective in the rapid and diastereoselective synthesis of benzannulated spiroketals.
In parallel, organocatalysis has emerged as a powerful and often more sustainable alternative to metal-based catalysis. Chiral small molecules, such as squaramides and phosphoric acids, can be used to catalyze a wide range of asymmetric transformations, including the formation of spiroketals. These catalysts are often less toxic and more stable than their metal-containing counterparts. The development of asymmetric domino reactions, where a single organocatalyst promotes multiple bond-forming events in a cascade, is a particularly exciting area for the efficient and stereocontrolled synthesis of complex spiroketal lactones.
| Catalyst Type | Advantages in Spiroannulation | Example Catalyst Classes |
| Transition Metal Catalysts | High activity and selectivity, broad substrate scope. | Gold, Iridium, Palladium complexes. |
| Organocatalysts | Lower toxicity, air and moisture stability, green credentials. | Squaramides, Chiral Phosphoric Acids. |
| Dual Catalysis Systems | Synergistic effects leading to novel reactivity and selectivity. | Combination of metal and organocatalysts. |
Advanced Methodologies for Investigating Complex Spirocyclic Natural Products and their Synthetic Analogues
A deep understanding of the structure, conformation, and biological activity of complex spirocyclic natural products and their synthetic analogues is essential for their development as therapeutic agents. Advances in analytical and computational techniques are providing unprecedented insights into these intricate molecules.
Advanced spectroscopic methods , particularly multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable for the structural elucidation of complex spiroketals. Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are crucial for determining the connectivity and relative stereochemistry of these rigid molecules. In addition to experimental techniques, computational chemistry is playing an increasingly important role in the conformational analysis of spiroketals. Density Functional Theory (DFT) calculations can be used to predict the most stable conformations and to rationalize the stereochemical outcomes of synthetic reactions.
Biosynthetic studies , including the use of isotopically labeled precursors, are shedding light on how nature constructs these complex architectures. Understanding the enzymatic machinery involved in spiroketal formation can inspire the development of novel biomimetic synthetic strategies. Furthermore, the synthesis of a diverse range of synthetic analogues of natural spiroketals is a powerful tool for probing structure-activity relationships (SAR) and identifying the key structural features responsible for their biological effects.
Expanding the Library of Oxaspiro[5.5]undecane Derivatives for Phenotypic Screening
Phenotypic screening, which involves testing compounds for their effects on the phenotype of a cell or an organism, is a powerful approach for discovering new drugs with novel mechanisms of action. The expansion of chemical libraries containing diverse and structurally complex molecules is crucial for the success of this strategy. The 1-oxaspiro[5.5]undecane scaffold, with its inherent three-dimensionality, is an excellent starting point for the construction of such libraries.
Diversity-oriented synthesis (DOS) is a synthetic strategy that aims to create a wide range of structurally diverse molecules from a common starting material. Applying DOS principles to the 1-oxaspiro[5.5]undecane core can lead to the generation of large libraries of novel spirocyclic compounds with a variety of functional groups and stereochemical arrangements. These libraries can then be subjected to high-throughput screening (HTS) in a variety of phenotypic assays to identify compounds with interesting biological activities.
Recent studies have highlighted the biological potential of derivatives of the closely related 1-oxa-9-azaspiro[5.5]undecane and 1,9-diazaspiro[5.5]undecane scaffolds, which have shown promise as antituberculosis agents and soluble epoxide hydrolase inhibitors for the treatment of chronic kidney diseases. nih.govosi.lv These findings underscore the potential of the broader oxaspiro[5.5]undecane chemical space as a source of new therapeutic leads. By systematically expanding the library of 1-oxaspiro[5.5]undecane derivatives and employing advanced phenotypic screening platforms, researchers can unlock the full therapeutic potential of this privileged structural motif.
Q & A
Basic: What are the common synthetic routes for 9-Methoxy-1-oxaspiro[5.5]undecan-4-ol, and how is purity validated?
Synthesis typically involves multi-step organic reactions, including ketone formation, spirocyclization, and methoxy group introduction. For example, spirocyclic analogs are synthesized via heteroaryl substitutions or stepwise functionalization of precursors like Boc-protected 1-oxa-9-azaspiro[5.5]undecan-4-ol . Purity is validated using GC-MS (to confirm molecular composition), HPLC (for retention time consistency), and ¹H/¹³C-NMR to verify structural integrity and absence of impurities. For instance, compounds with 91–98% purity were confirmed via NMR peak integration and GC-MS data .
Basic: How is stereochemical configuration determined for spirocyclic compounds like this compound?
Stereochemistry is resolved using ¹H-NMR coupling constants and NOESY experiments to identify spatial relationships between protons. For example, diastereomers of related spiroketals showed distinct ¹H-NMR shifts (e.g., δ 3.3–4.5 ppm for methoxy and hydroxyl protons), with relative retention times (Rf values) on TLC providing preliminary stereochemical insights . Advanced studies may employ X-ray crystallography or computational modeling for unambiguous assignment .
Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?
Discrepancies between NMR, MS, and theoretical data often arise from dynamic effects (e.g., ring-flipping) or impurities. For example, GC-MS may indicate multiple molecular fragments due to thermal decomposition, while NMR suggests a single structure. To resolve this:
- Cross-validate using HR-MS for exact mass matching.
- Conduct variable-temperature NMR to detect conformational changes.
- Compare experimental ¹³C-NMR shifts with DFT-calculated values .
In one study, conflicting GC-MS peaks were attributed to column artifacts, resolved by repeating analyses with alternative stationary phases .
Advanced: What strategies optimize yield in spirocyclic compound synthesis?
Yield optimization relies on:
- Catalyst selection : Lewis acids (e.g., BF₃·OEt₂) improve cyclization efficiency.
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance spirocyclization kinetics.
- Temperature control : Low temperatures (−78°C) minimize side reactions during methoxy group installation.
For example, adjusting reaction time and stoichiometry increased yields from 15% to 42% in related spiroketal syntheses .
Basic: What analytical techniques are critical for assessing biological activity of this compound derivatives?
- Enzyme inhibition assays : Measure IC₅₀ values against targets like soluble epoxide hydrolase (sEH) using fluorogenic substrates .
- Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with proteins (e.g., MmpL3 in mycobacterial studies) .
- In vitro cytotoxicity : Cell viability assays (e.g., MTT) in relevant cell lines .
Advanced: How does substituent variation at position 4 influence bioactivity in spirocyclic analogs?
The hydroxyl group at position 4 enhances hydrogen-bonding potential, critical for target engagement. For example:
- 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol showed potent sEH inhibition due to hydroxyl-mediated binding to catalytic residues .
- 4-Keto derivatives exhibit reduced activity, highlighting the hydroxyl’s role in pharmacodynamics . Structure-activity relationship (SAR) studies should combine molecular docking with mutagenesis assays to map binding interactions .
Basic: What purification methods are effective for isolating this compound from reaction mixtures?
- Flash chromatography : Silica gel columns with gradients of ethyl acetate/hexane (e.g., Rf = 0.33–0.44) .
- Recrystallization : Use solvents like dichloromethane/hexane for high-purity crystals.
- HPLC : Reverse-phase C18 columns for final polishing (≥95% purity) .
Advanced: How can researchers address low yields in multi-step syntheses of spirocyclic compounds?
- Intermediate stabilization : Protect hydroxyl groups as tert-butyldimethylsilyl (TBS) ethers to prevent oxidation .
- Parallel screening : Test multiple catalysts (e.g., Pd/C vs. Raney Ni) for hydrogenation steps.
- Flow chemistry : Continuous reactors improve reproducibility in cyclization steps .
Basic: What safety precautions are necessary when handling spirocyclic compounds?
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods due to potential respiratory irritation (Category 4 acute toxicity) .
- Waste disposal : Neutralize acidic/basic byproducts before disposal .
Advanced: How can computational methods aid in the design of novel this compound analogs?
- Molecular dynamics (MD) : Simulate spirocycle conformational flexibility to optimize target binding.
- Density functional theory (DFT) : Predict NMR chemical shifts and reaction transition states.
- Virtual screening : Dock compound libraries against protein targets (e.g., sEH) to prioritize synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
